

Synonyms and alternative names for Acid Blue 29

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Compound of Interest

Compound Name: Acid Blue 29

Cat. No.: B1384188

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An In-depth Technical Guide to **Acid Blue 29**: Synonyms, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid Blue 29**, an azo dye with significant applications in research and various industries. This document details its chemical identity, including a wide range of synonyms and alternative names. Furthermore, it compiles available quantitative data, outlines experimental protocols for its analysis and degradation, and presents visual workflows to elucidate these processes.

Chemical Identity and Synonyms

Acid Blue 29 is a disazo dye known by a multitude of names and identifiers across different commercial and scientific contexts. Accurate identification is crucial for consistency in research and development.

Table 1: Synonyms and Alternative Names for **Acid Blue 29**

Category	Name/Identifier
Common Name	Acid Blue 29
C.I. Name	C.I. Acid Blue 29; C.I. 20460[1][2][3]
CAS Number	5850-35-1[1][4][5][6][7][8][9][10][11][12][13]
EC Number	227-449-7[2]
IUPAC Name	disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
Molecular Formula	C ₂₂ H ₁₄ N ₆ Na ₂ O ₉ S ₂ [1][2][3][6][7][8][9][10][11][12][13]
Other Chemical Names	2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((3-nitrophenyl)azo)-6-(phenylazo)-, disodium salt[4]
Disodium 4-amino-5-hydroxy-3-((3-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate	
Trade Names & Synonyms	Mordant Blue 82[3]
Amacid Navy Blue B[14]	
Cetil Black M[14]	
Fabracid Navy S-BL[1][14]	
Acid Blue 2BS[1]	
Blue G[1]	
Chrome Azurol S[7][8]	

Physicochemical and Analytical Data

The following tables summarize key physicochemical and analytical parameters for **Acid Blue 29**.

Table 2: Physicochemical Properties of **Acid Blue 29**

Property	Value
Molecular Weight	616.49 g/mol [1] [3] [6] [7] [8] [11] [12] [13]
Appearance	Bluish-black powder [7] [8]
Solubility	Water: 20 mg/mL [7] [8]
Ethanol: 2 mg/mL [7] [8]	
Methyl cellosolve: Soluble [7] [8]	
Maximum Absorption (λ_{max})	522 nm [7] [8]

Table 3: Analytical Parameters for the Determination of **Acid Blue 29** in Water Samples

Parameter	Value
Wavelength (nm)	606
Linear Range ($\mu\text{g/mL}$)	0.4-10
Correlation Coefficient (R^2)	0.995
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.35
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	1.1

Toxicological Data

Comprehensive toxicological data for **Acid Blue 29** is limited. The available information suggests that, like many azo dyes, it should be handled with care to avoid skin and eye irritation[\[4\]](#). Azo dyes, as a class, have been studied for their potential environmental and health impacts, with some members showing genotoxic potential[\[15\]](#).

Note: Specific LD50 and LC50 values for **Acid Blue 29** are not readily available in the searched literature. The following data is for other acid dyes and should be used for general informational purposes only.

Table 4: General Toxicity Information for Acid Dyes (for reference)

Endpoint	Observation
Acute Oral Toxicity	Expected to be low due to poor absorption. For C.I. Pigment Blue 29, LD50 >2,000 mg/kg in rats[16]. For Acid Blue 62, a single oral dose of 2000 mg/kg in rats resulted in no deaths[2].
Dermal Irritation	May cause skin irritation upon prolonged or repeated contact[5].
Eye Irritation	May cause moderate eye irritation[5].
Aquatic Toxicity	Some mono- and di-acid dyes show moderate to high toxicity to aquatic organisms[5]. Disazo acid dyes have shown effects at concentrations below 10 mg/L[17].
Genotoxicity	Some azo dyes and their breakdown products have been associated with genotoxic and carcinogenic effects[15].

Experimental Protocols

Decolorization of Acid Blue 29 using Fenton's Process

This protocol is adapted from a study on the decolorization and mineralization of **Acid Blue 29** in aqueous solutions[18].

Objective: To decolorize an aqueous solution of **Acid Blue 29** using a Fenton-like process.

Materials:

- **Acid Blue 29** solution (e.g., 0.07 mM)
- Ferrous sulfate (FeSO₄) solution (e.g., to achieve 0.015 mM Fe²⁺)
- Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w, to achieve 1.08 mM)

- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
- Spectrophotometer
- Magnetic stirrer
- pH meter

Procedure:

- Prepare a stock solution of **Acid Blue 29** in deionized water.
- In a reaction vessel, add the desired volume of the **Acid Blue 29** stock solution and dilute with deionized water to the final volume.
- Adjust the pH of the solution to 3.0 using sulfuric acid[18].
- Place the vessel on a magnetic stirrer and begin stirring.
- Initiate the reaction by adding the ferrous sulfate solution, followed by the hydrogen peroxide solution[18].
- Collect aliquots of the reaction mixture at specific time intervals.
- Measure the absorbance of the aliquots at the λ_{max} of **Acid Blue 29** (around 602 nm was used in the study) using a spectrophotometer to monitor the decolorization progress[5].
- Continue monitoring until the absorbance stabilizes or reaches a minimum value.

Expected Outcome: A significant decrease in the absorbance of the solution, indicating the degradation of the dye. Mineralization efficiency can be further assessed by Total Organic Carbon (TOC) analysis[18].

General Protocol for Staining Proteins in Polyacrylamide Gels

Acid Blue 29 is used as a protein stain. The following is a general protocol for staining proteins in SDS-PAGE gels, based on common procedures for anionic dyes like Coomassie Brilliant

Blue.

Objective: To visualize protein bands in a polyacrylamide gel after electrophoresis.

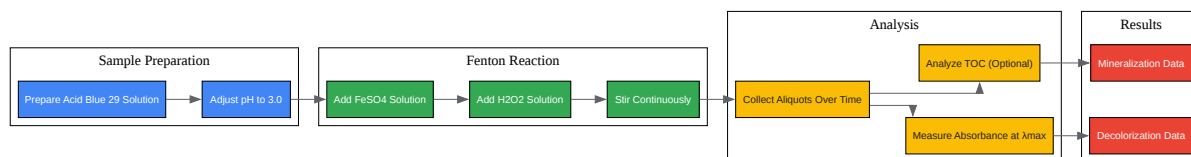
Materials:

- Polyacrylamide gel with separated proteins
- Fixing Solution: 40% methanol, 10% acetic acid
- Staining Solution: 0.1% (w/v) **Acid Blue 29** in 40% methanol, 10% acetic acid
- Destaining Solution: 20% methanol, 10% acetic acid
- Orbital shaker

Procedure:

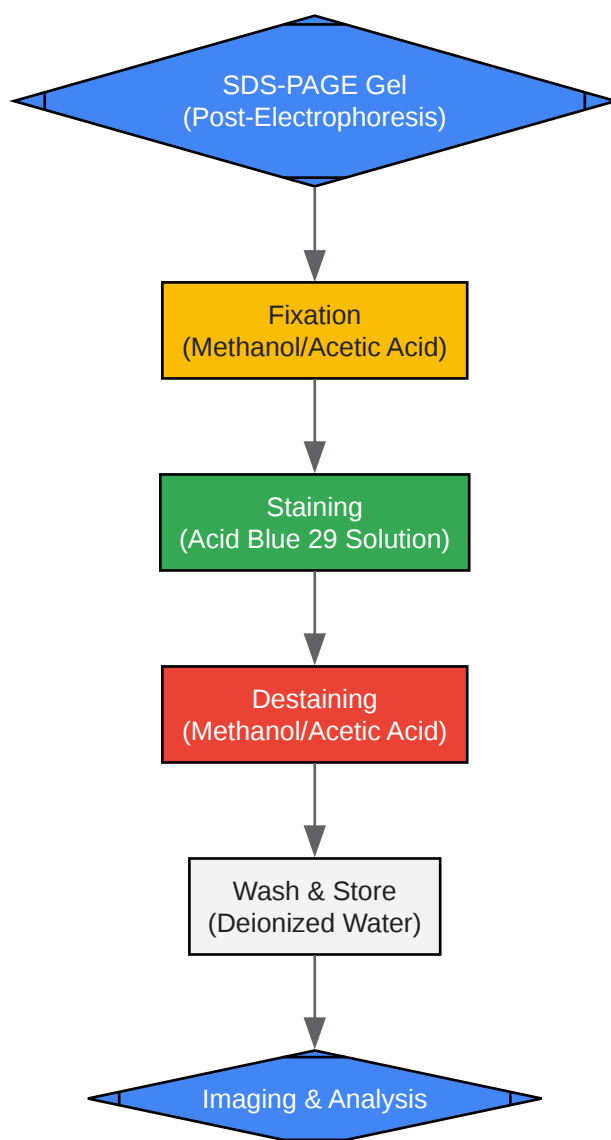
- After electrophoresis, carefully remove the gel from the cassette.
- Place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel.
- Incubate on an orbital shaker for 30-60 minutes.
- Discard the Fixing Solution and replace it with the Staining Solution.
- Incubate on an orbital shaker for 1-2 hours.
- Pour off the Staining Solution (it can often be reused).
- Add Destaining Solution and incubate on the shaker. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
- The gel can be stored in deionized water and imaged.

Mandatory Visualizations



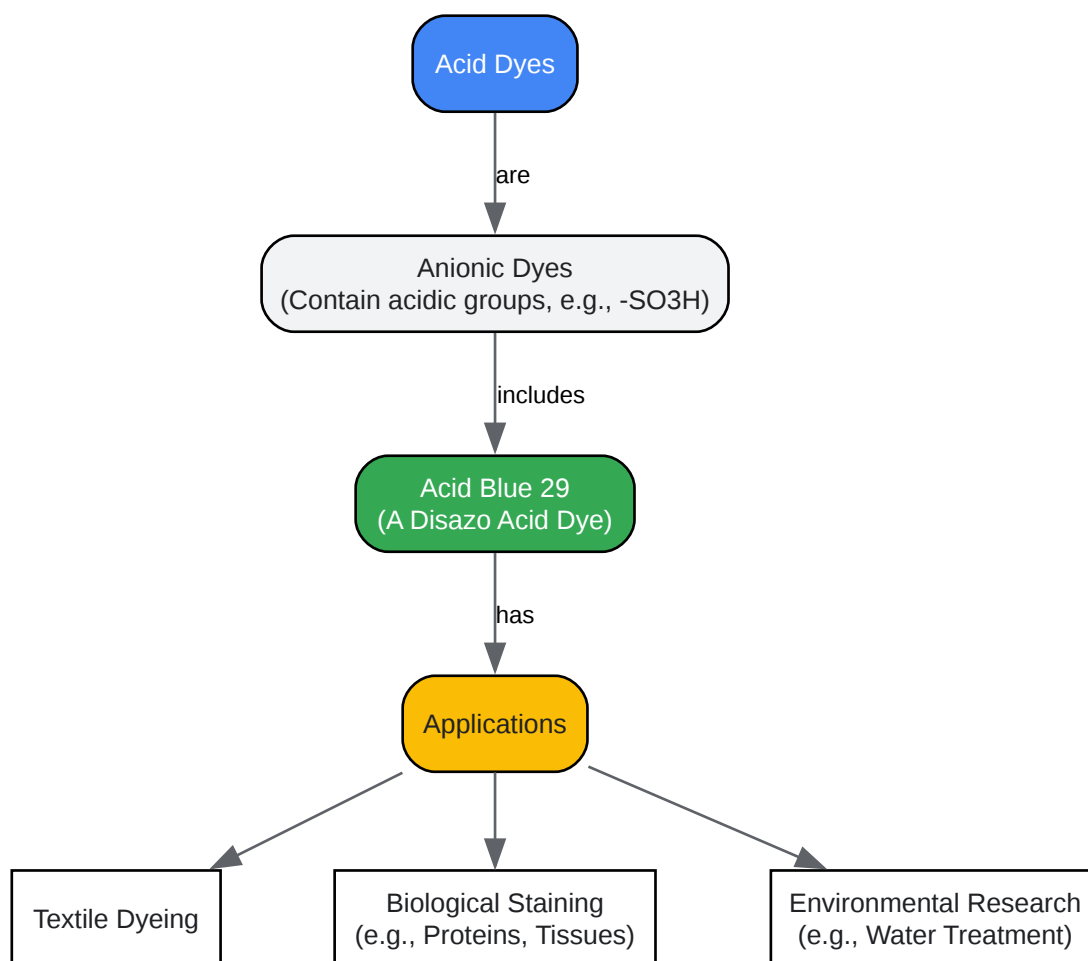
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Caption: Workflow for the Fenton degradation of **Acid Blue 29**.



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Caption: General workflow for protein staining with **Acid Blue 29**.



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Caption: Logical relationship of **Acid Blue 29** to the broader class of acid dyes and its applications.

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